ent-Kaurenal

Vue d'ensemble

Description

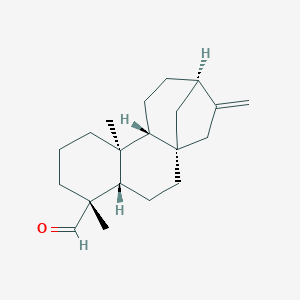

ent-Kaurenal: is a diterpenoid compound that plays a crucial role in the biosynthesis of gibberellins, which are plant hormones that regulate various aspects of plant growth and development. It is an intermediate in the metabolic pathway that converts ent-kaurene to gibberellins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ent-kaurenal typically involves the cyclization of ent-copalyl diphosphate (ent-CPP) to form ent-kaurene, which is then oxidized to this compound. This process is catalyzed by enzymes such as ent-kaurene synthase and ent-kaurene oxidase .

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods, utilizing genetically engineered microorganisms like Escherichia coli to express the necessary enzymes for the biosynthesis of this compound from ent-copalyl diphosphate .

Analyse Des Réactions Chimiques

Types of Reactions: ent-Kaurenal undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form ent-kaurenoic acid.

Cyclization: The initial formation of ent-kaurene from ent-copalyl diphosphate involves a cyclization reaction.

Common Reagents and Conditions:

Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.

Cyclization: This reaction is catalyzed by ent-kaurene synthase under physiological conditions.

Major Products:

Applications De Recherche Scientifique

Biological Activities

Ent-kaurenal and its derivatives exhibit a range of biological activities that make them significant in various fields:

Antitumor Activity

Recent studies have highlighted the potential of ent-kaurane diterpenoids, including this compound, in cancer therapy. Research indicates that these compounds can induce apoptosis (programmed cell death) and ferroptosis (iron-dependent cell death) in cancer cells. For instance, a study demonstrated that specific ent-kaurane derivatives could sensitize cisplatin-resistant cancer cells by disrupting redox homeostasis and increasing reactive oxygen species (ROS) levels .

Antimicrobial Properties

Ent-kaurane compounds have shown promising antimicrobial properties against various pathogens. The structural diversity within this class of compounds allows for different mechanisms of action, including inhibition of bacterial growth and antifungal activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented, making it a candidate for therapeutic applications in inflammatory diseases. Its ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation .

Plant Growth Regulation

This compound serves as a precursor for gibberellins, which are vital for regulating plant growth processes such as stem elongation and seed germination. Research has shown that applying this compound can enhance growth traits in certain plant mutants deficient in gibberellin synthesis . This application is particularly relevant in agriculture for improving crop yields.

Biopesticide Development

Given its biological activity against pathogens, this compound could be explored as a natural biopesticide. Its efficacy in controlling fungal and bacterial infections in crops presents an environmentally friendly alternative to synthetic pesticides .

Cancer Treatment Research

A notable case study involved isolating 30 new ent-kaurane diterpenoids from the liverwort Jungermannia tetragona. These compounds were tested for their ability to overcome drug resistance in cancer therapy by targeting antioxidant systems within cells . The findings suggest a new avenue for enhancing the effectiveness of existing chemotherapeutic agents.

Agricultural Trials

Field trials have demonstrated that applying this compound to specific crop varieties resulted in improved growth rates and resilience against environmental stressors. These trials support the hypothesis that manipulating gibberellin pathways through this compound application can lead to significant agricultural benefits .

Mécanisme D'action

The mechanism of action of ent-kaurenal involves its conversion to gibberellins through a series of enzymatic reactions. The key enzymes involved are ent-kaurene synthase and ent-kaurene oxidase, which catalyze the cyclization and oxidation steps, respectively . The molecular targets include ent-copalyl diphosphate and ent-kaurene, and the pathways involved are part of the gibberellin biosynthetic pathway .

Comparaison Avec Des Composés Similaires

ent-Kaurene: A precursor in the biosynthesis of ent-kaurenal.

ent-Kaurenoic Acid: A product of the oxidation of this compound.

Gibberellins: The final products in the biosynthesis pathway that regulate plant growth.

Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of gibberellins. Its structure and function are distinct from other diterpenoids, making it a critical compound in the regulation of plant growth and development .

Activité Biologique

Ent-Kaurenal is a significant compound within the ent-kaurane diterpenoid family, primarily derived from various plant species, particularly those in the Annonaceae family. This article delves into the biological activities of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a tetracyclic diterpenoid that serves as a precursor in the biosynthesis of gibberellins (GAs), which are vital plant hormones involved in growth and development. It is structurally characterized by a unique arrangement of carbon atoms that contributes to its diverse biological activities.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Research indicates that ent-kaurane diterpenoids, including this compound, possess significant antitumor properties. A study involving Fimbriatols A–J demonstrated that these compounds displayed moderate inhibitory activity against various cancer cell lines, with an inhibitory ratio reaching 48.5% at specific concentrations .

- Antibacterial and Antifungal Properties : Various studies have reported the antibacterial and antifungal activities of ent-kaurene derivatives. These compounds have shown effectiveness against several pathogenic strains, suggesting their potential use in developing new antimicrobial agents .

- Anti-inflammatory Effects : this compound has been linked to anti-inflammatory activities, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzymatic Conversion : Ent-kaurene is metabolized into ent-kaurenoic acid through enzymatic reactions catalyzed by specific oxidases. This transformation is crucial for enhancing its bioactivity and therapeutic potential .

- Interaction with Cellular Targets : Studies have shown that ent-kaurene derivatives can interact with various cellular targets, influencing signaling pathways that regulate cell proliferation and apoptosis .

Case Studies and Research Findings

- Inhibitory Effects on Cancer Cells : In a recent study, ent-kaurene derivatives were tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the potential application of these compounds in cancer therapy .

- Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of ent-kaurene against standard antibiotics. The findings revealed that certain derivatives exhibited superior efficacy against resistant bacterial strains, suggesting their role as alternative therapeutic agents .

- Inflammation Models : In vivo models demonstrated that treatment with ent-kaurene significantly reduced markers of inflammation in animal models of arthritis. This suggests its potential as an anti-inflammatory drug candidate .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h13,15-17H,1,4-12H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAVDWHQNFTFBW-XRNRSJMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332096 | |

| Record name | Kaurenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14046-84-5 | |

| Record name | Kaurenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 - 116 °C | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.